2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide
Description
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound. It is characterized by the presence of an indole moiety, a cyclohexane ring, and a methoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O3/c1-29-19-13-11-18(12-14-19)25-23(27)16-26-15-21(20-9-5-6-10-22(20)26)24(28)17-7-3-2-4-8-17/h5-6,9-15,17H,2-4,7-8,16H2,1H3,(H,25,27) |
InChI Key |
SMQRRMLWSQJSJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through cyclization reactions.
Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced via a Friedel-Crafts acylation reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Coupling: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexane ring.
Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemistry: Studied for interactions with biological macromolecules.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific pathways.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(4-HYDROXYPHENYL)ACETAMIDE: Similar structure with a hydroxyl group instead of a methoxy group.
2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(4-CHLOROPHENYL)ACETAMIDE: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
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